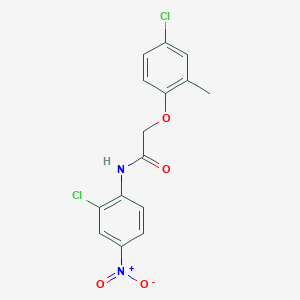![molecular formula C26H22F2N2O2 B11695229 (E)-1-(4-fluorophenyl)-2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-fluorobenzoate](/img/structure/B11695229.png)
(E)-1-(4-fluorophenyl)-2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-(4-FLUOROPHENYL)-2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHENYL 4-FLUOROBENZOATE is a synthetic organic compound that belongs to the class of benzodiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-FLUOROPHENYL)-2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHENYL 4-FLUOROBENZOATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.
Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Formation of the Ethenyl Linkage: This step may involve Wittig or Horner-Wadsworth-Emmons reactions to introduce the ethenyl group.
Esterification: The final step involves the esterification of the intermediate with 4-fluorobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The fluorophenyl groups can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions.
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted benzodiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, benzodiazole derivatives are explored for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
Medicinal chemistry research focuses on the compound’s potential as a therapeutic agent for treating various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (1E)-1-(4-FLUOROPHENYL)-2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHENYL 4-FLUOROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor function, leading to altered cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (1E)-1-(4-FLUOROPHENYL)-2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHENYL BENZOATE
- (1E)-1-(4-FLUOROPHENYL)-2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHENYL 4-CHLOROBENZOATE
Uniqueness
The presence of the 4-fluorobenzoate group in (1E)-1-(4-FLUOROPHENYL)-2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHENYL 4-FLUOROBENZOATE may confer unique chemical and biological properties, such as increased lipophilicity, enhanced binding affinity to molecular targets, and improved metabolic stability compared to similar compounds.
Propiedades
Fórmula molecular |
C26H22F2N2O2 |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
[(E)-1-(4-fluorophenyl)-2-[1-(2-methylpropyl)benzimidazol-2-yl]ethenyl] 4-fluorobenzoate |
InChI |
InChI=1S/C26H22F2N2O2/c1-17(2)16-30-23-6-4-3-5-22(23)29-25(30)15-24(18-7-11-20(27)12-8-18)32-26(31)19-9-13-21(28)14-10-19/h3-15,17H,16H2,1-2H3/b24-15+ |
Clave InChI |
XFRIWSAFDWRSKX-BUVRLJJBSA-N |
SMILES isomérico |
CC(C)CN1C2=CC=CC=C2N=C1/C=C(\C3=CC=C(C=C3)F)/OC(=O)C4=CC=C(C=C4)F |
SMILES canónico |
CC(C)CN1C2=CC=CC=C2N=C1C=C(C3=CC=C(C=C3)F)OC(=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Z)-(2-{4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol](/img/structure/B11695147.png)

![3-methyl-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11695166.png)


![1-(4-tert-butylbenzyl)-N-[(E)-(4,8-dimethoxynaphthalen-1-yl)methylidene]-1H-benzimidazol-2-amine](/img/structure/B11695178.png)


![(2E)-1-(4-bromophenyl)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B11695188.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11695189.png)
![Butyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B11695192.png)


![N-(4-iodo-2-methylphenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11695228.png)
